
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene is an organic compound that belongs to the azirene family Azirenes are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylbut-2-en-1-yl phenyl ketone with a nitrogen source under basic conditions to form the azirene ring. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the azirene ring to a more stable amine structure.
Substitution: Nucleophilic substitution reactions can occur at the azirene ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted azirene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene involves its interaction with specific molecular targets. The strained azirene ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butenyl-benzene: Similar in structure but lacks the azirene ring.
2-Methyl-3-butyn-2-ol: Contains a similar alkyl chain but with a different functional group.
Bis(2-methyl-2-propanyl) 2-(3-methyl-2-buten-1-yl)-2,3-pentadienedioate: Shares the 3-methyl-2-buten-1-yl group but has a different core structure.
Uniqueness
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene is unique due to its azirene ring, which imparts distinct chemical reactivity and potential biological activity. The strained ring structure makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
Número CAS |
62737-00-2 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-methyl-2-(3-methylbut-2-enyl)-3-phenylazirine |
InChI |
InChI=1S/C14H17N/c1-11(2)9-10-14(3)13(15-14)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
Clave InChI |
MLUQQDIYONBCKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(C(=N1)C2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
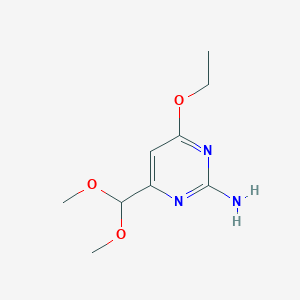
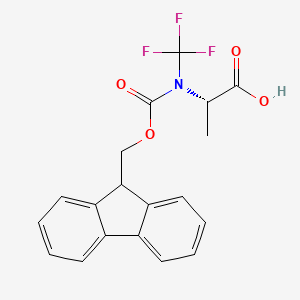


![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
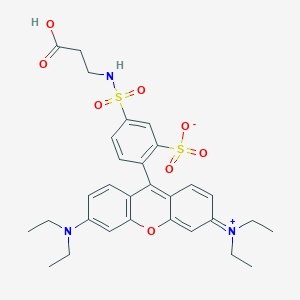

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
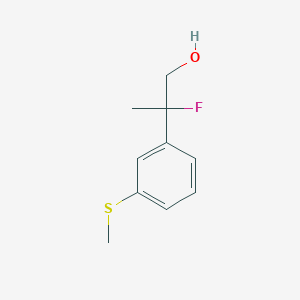
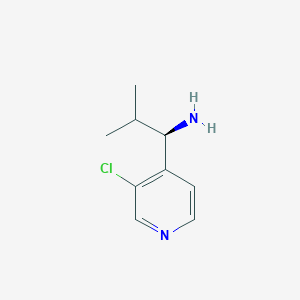
![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)
